2-chloro-6-(trifluoromethyl)-1,8-naphthyridine
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Overview
Description
2-Chloro-6-(trifluoromethyl)-1,8-naphthyridine is a heterocyclic compound that features a naphthyridine core substituted with a chlorine atom at the second position and a trifluoromethyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(trifluoromethyl)-1,8-naphthyridine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-6-fluorobenzaldehyde, a series of reactions involving chlorination, fluorination, and cyclization can be employed to obtain the desired naphthyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the selection of suitable solvents and reaction conditions is crucial to ensure the scalability and sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-(trifluoromethyl)-1,8-naphthyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, thereby improving its pharmacokinetic properties .
Comparison with Similar Compounds
- 2-Chloro-6-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)quinoline
- 2-Chloro-6-(trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 2-chloro-6-(trifluoromethyl)-1,8-naphthyridine exhibits unique properties due to the presence of the naphthyridine core. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new chemical entities .
Properties
CAS No. |
2710430-93-4 |
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Molecular Formula |
C9H4ClF3N2 |
Molecular Weight |
232.6 |
Purity |
95 |
Origin of Product |
United States |
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